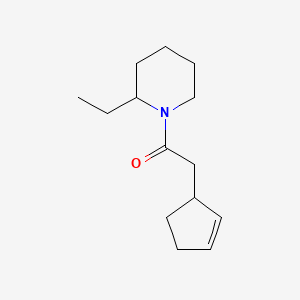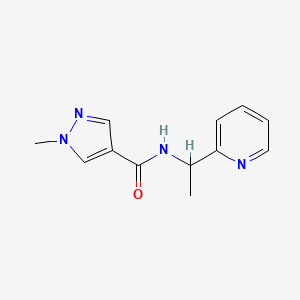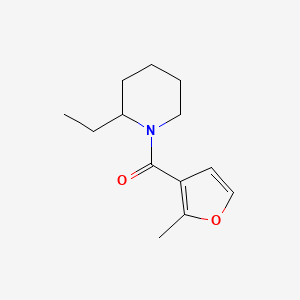
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, also known as CDC, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The precise mechanism of action of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has been found to activate the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In addition, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been found to possess a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II. Moreover, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it has been extensively studied for its potential therapeutic applications and has been found to possess a range of biological activities. However, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide also has some limitations. It is a relatively unstable compound and can degrade over time. Moreover, it has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. One potential area of research is the development of novel derivatives of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide with improved stability and solubility. Moreover, further studies are needed to elucidate the precise mechanism of action of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide and its potential therapeutic applications. In addition, the development of new delivery systems for 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide could enhance its efficacy and reduce potential side effects. Finally, the potential use of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide in combination with other anticancer agents or immunomodulatory agents should be explored.
Conclusion:
In conclusion, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is a compound that has been extensively studied for its potential therapeutic applications. It possesses a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The synthesis method of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide is relatively straightforward, and it has several advantages for lab experiments. However, it also has some limitations, such as low solubility and stability. There are several future directions for the study of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide, including the development of novel derivatives, elucidation of the precise mechanism of action, and exploration of potential combination therapies.
Synthesemethoden
The synthesis of 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide involves the condensation of 6-chloro-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with ammonium acetate to afford the final product, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide has been found to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza A virus.
Eigenschaften
IUPAC Name |
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-14(2)12(15)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-4,6,9H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGJOOGHNJDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=C(C=CC(=C2)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-dimethyl-3,4-dihydro-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)








